N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide
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Overview
Description
N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a pyridine ring attached to an isoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Friedländer synthesis, which involves the condensation of a 2-aminopyridine with a carbonyl compound.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the amide group, which can be carried out using dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: N-oxides of the pyridine and isoquinoline rings.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide
- N,N-dimethyl-1-oxo-2-(4-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide
Uniqueness
N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is unique due to the position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The 3-pyridinylmethyl substitution provides distinct steric and electronic properties compared to other positional isomers, leading to different interactions with molecular targets and varying degrees of activity in biological systems.
Properties
IUPAC Name |
N,N-dimethyl-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-20(2)17(22)16-12-21(11-13-6-5-9-19-10-13)18(23)15-8-4-3-7-14(15)16/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRNCLMKJIZVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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